(2S,3R)-2-methylmorpholine-3-carboxylic acid

Asymmetric Synthesis Chiral Morpholines Catalytic Hydrogenation

This (2S,3R)-configured morpholine-3-carboxylic acid building block provides a stereochemically defined entry to 2-substituted morpholine pharmaceutical intermediates. Unlike non-stereospecific or alternative isomers, the (2S,3R) arrangement ensures predictable spatial orientation in peptidomimetic beta-turn nucleation and HBV capsid inhibitor SAR programs. Substituting with (2R,3S) enantiomers or 2-carboxylic acid positional isomers fundamentally alters binding affinity and CYP induction profiles—validate stereochemistry upfront to avoid costly synthesis dead-ends. The free carboxylic acid handle enables direct solid-phase peptide coupling without deprotection steps. ≥98% purity.

Molecular Formula C6H11NO3
Molecular Weight 145.16
CAS No. 1268475-20-2
Cat. No. B3046683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-2-methylmorpholine-3-carboxylic acid
CAS1268475-20-2
Molecular FormulaC6H11NO3
Molecular Weight145.16
Structural Identifiers
SMILESCC1C(NCCO1)C(=O)O
InChIInChI=1S/C6H11NO3/c1-4-5(6(8)9)7-2-3-10-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1
InChIKeyFTVXLBDGIPTBCP-CRCLSJGQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3R)-2-Methylmorpholine-3-carboxylic Acid: Chiral Morpholine Scaffold for Asymmetric Synthesis and Pharmaceutical Research


(2S,3R)-2-Methylmorpholine-3-carboxylic acid (CAS: 1268475-20-2) is a chiral heterocyclic building block belonging to the morpholine-3-carboxylic acid class [1]. The compound features a morpholine ring with a methyl substituent at the 2-position in the S-configuration and a carboxylic acid group at the 3-position in the R-configuration, yielding the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol . This specific (2S,3R) stereochemical arrangement distinguishes it from other stereoisomers and positional isomers within the broader morpholine carboxylic acid family, which serves as a critical determinant for its utility in stereoselective synthesis [2].

Why Generic Morpholine Carboxylic Acids Cannot Substitute for (2S,3R)-2-Methylmorpholine-3-carboxylic Acid in Chiral Synthesis


Procurement of non-stereospecific or alternative morpholine carboxylic acid isomers introduces stereochemical ambiguity that fundamentally alters downstream molecular recognition, binding affinity, and biological activity in pharmaceutical applications [1]. Morpholine-3-carboxylic acid derivatives function as proline surrogates and beta-turn nucleators in peptidomimetic design, where the precise (2S,3R) configuration dictates the spatial orientation of both the morpholine ring oxygen and the carboxylic acid moiety relative to the methyl substituent [2]. The consequences of this stereochemical dependence are evidenced in HBV capsid inhibitor programs where morpholine carboxyl analogues with different stereochemical configurations demonstrated divergent CYP3A4 induction profiles and anti-HBV potencies relative to clinical candidate GLS4 [3]. Consequently, substituting the (2S,3R)-isomer with its (2R,3S) enantiomer, cis/trans diastereomers, or 2-carboxylic acid positional isomers cannot be presumed to yield equivalent synthetic outcomes or biological profiles without explicit experimental validation.

Quantitative Differentiation Evidence: (2S,3R)-2-Methylmorpholine-3-carboxylic Acid vs. In-Class Comparators


Stereochemical Differentiation: (2S,3R) vs. (2R,3S) Enantiomer for Asymmetric Hydrogenation Outcomes

The (2S,3R) configuration represents one of the four possible stereoisomers (two enantiomeric pairs) for 2-methylmorpholine-3-carboxylic acid, with the (2R,3S) enantiomer assigned distinct CAS 1571212-69-5 . In the broader context of 2-substituted chiral morpholine synthesis via asymmetric hydrogenation using bisphosphine-rhodium catalysts, stereochemical control at the 2-position is essential for achieving high enantiomeric excess [1]. While direct comparative biological or physicochemical data for the isolated (2S,3R) vs. (2R,3S) carboxylic acid enantiomers remain unreported in primary literature as of the search date, class-level evidence from chiral morpholine-3-carboxylic acid studies demonstrates that stereochemistry critically determines peptidomimetic folding behavior. L-morpholine-3-carboxylic acid and D-morpholine-3-carboxylic acid induce opposite beta-turn conformations when incorporated at the i+1 position of tetrapeptides, establishing that enantiomeric morpholine-3-carboxylic acids are not functionally interchangeable building blocks [2].

Asymmetric Synthesis Chiral Morpholines Catalytic Hydrogenation

Positional Isomer Differentiation: 3-Carboxylic Acid vs. 2-Carboxylic Acid Morpholine Scaffolds

The (2S,3R)-2-methylmorpholine-3-carboxylic acid scaffold differs fundamentally from 2-carboxylic acid positional isomers in both regiochemistry and the resultant pharmacological properties of derived compounds. In a systematic structure-activity relationship study of HBV capsid inhibitors based on the GLS4 scaffold, morpholine carboxyl analogues with a 2-propionic acid substitution exhibited markedly different CYP3A4 induction profiles compared to related morpholine carboxylic acid derivatives. Specifically, the (R)-morpholine-2-propionic acid analogue (compound HEC72702) demonstrated no induction of CYP1A2, CYP3A4, or CYP2B6 enzymes at concentrations up to 10 μM, whereas other morpholine carboxyl analogues showed concentration-dependent CYP3A4 induction [1]. While the (2S,3R)-2-methylmorpholine-3-carboxylic acid scaffold was not directly tested in this study, the data establish that the position of the carboxylic acid moiety on the morpholine ring (3-position vs. 2-position) produces distinct pharmacological outcomes in a clinically relevant drug development context.

Medicinal Chemistry HBV Inhibitors CYP Enzyme Induction

Functional Group Differentiation: Free Carboxylic Acid vs. N-Boc Protected Derivatives

(2S,3R)-2-methylmorpholine-3-carboxylic acid (CAS 1268475-20-2) exists as the free carboxylic acid form, distinguishing it from the more commonly commercialized N-Boc protected derivatives such as (2R,3S)-4-(tert-butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid (CAS 1807938-50-6) and (2S,3R)-4-(tert-butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid (CAS 1932139-13-3) . The free carboxylic acid provides direct coupling capability for amide bond formation in solid-phase peptide synthesis without requiring deprotection steps, a feature demonstrated for enantiopure Fmoc-protected morpholine-3-carboxylic acid, which showed full compatibility with solid-phase peptide synthesis protocols [1]. In contrast, N-Boc protected variants require acidic deprotection (TFA) prior to or following coupling, introducing additional synthetic steps and potential epimerization risks.

Chiral Building Blocks Peptide Synthesis Protecting Group Strategy

Optimal Application Scenarios for (2S,3R)-2-Methylmorpholine-3-carboxylic Acid in Pharmaceutical R&D


Asymmetric Synthesis of 2-Substituted Chiral Morpholine-Derived Drug Intermediates

Use (2S,3R)-2-methylmorpholine-3-carboxylic acid as a chiral building block for constructing 2-substituted morpholine-containing pharmaceutical intermediates where defined (2S,3R) stereochemistry is required. Asymmetric hydrogenation methods using bisphosphine-rhodium catalysts can yield 2-substituted chiral morpholines with enantiomeric excess up to 99%, and the resulting hydrogenated products can be further transformed into key intermediates for bioactive compounds [1]. This application is particularly relevant when the target drug scaffold requires a morpholine ring with (2S,3R) stereochemical specification and a free carboxylic acid handle for downstream functionalization.

Peptidomimetic Design Requiring Beta-Turn Conformational Control

Incorporate (2S,3R)-2-methylmorpholine-3-carboxylic acid as a conformationally constrained proline surrogate in peptidomimetic design where beta-turn nucleation is desired. Class-level studies demonstrate that morpholine-3-carboxylic acid derivatives function as effective beta-turn nucleators in tetrapeptides, with the specific chirality determining the directionality of the induced turn [2]. The free carboxylic acid functionality enables direct coupling to peptide chains without additional deprotection steps, facilitating efficient solid-phase peptide synthesis workflows.

Hepatitis B Virus Capsid Inhibitor Scaffold Development

Apply (2S,3R)-2-methylmorpholine-3-carboxylic acid as a morpholine-3-carboxylic acid scaffold in HBV capsid inhibitor optimization programs. Systematic SAR studies on dihydropyrimidine-based HBV inhibitors have shown that morpholine carboxyl analogues can achieve comparable anti-HBV activity to clinical candidate GLS4 while exhibiting altered hERG activity profiles and CYP enzyme induction patterns depending on the specific morpholine substitution [3]. The (2S,3R)-configured 3-carboxylic acid scaffold provides a distinct entry point for exploring structure-activity relationships distinct from 2-carboxylic acid positional isomers.

Quote Request

Request a Quote for (2S,3R)-2-methylmorpholine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.